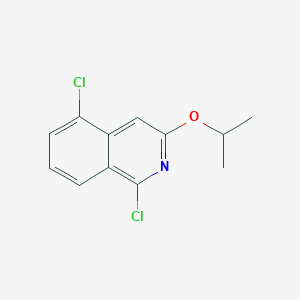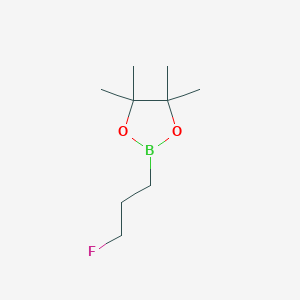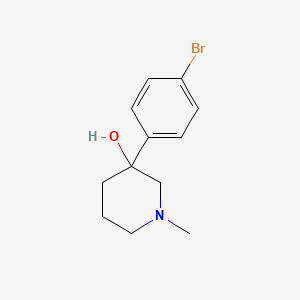
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound, in particular, features a bromine atom, a thiophene ring, and a carboxylic acid group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-aminobenzophenone and thiophene-2-carboxylic acid.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core structure. This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction processes.
DNA/RNA: The compound could intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxylic acid: A simpler analog without the bromine and thiophene groups.
2-Oxo-1,2-dihydroquinoline derivatives: Compounds with similar core structures but different substituents.
Thiophene-containing quinolines: Compounds that include the thiophene ring but lack other functional groups present in the target compound.
Uniqueness
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid is unique due to the combination of the bromine atom, thiophene ring, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H8BrNO3S |
|---|---|
Peso molecular |
350.19 g/mol |
Nombre IUPAC |
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO3S/c15-7-3-4-9-8(6-7)11(14(18)19)12(13(17)16-9)10-2-1-5-20-10/h1-6H,(H,16,17)(H,18,19) |
Clave InChI |
YFJKOATXQKKSHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(12-Cyclohexyldodecyl)oxy]-2-methoxypropan-1-OL](/img/structure/B8605130.png)


![7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B8605145.png)




![[4-(Methylamino)phenyl]acetonitrile](/img/structure/B8605192.png)




